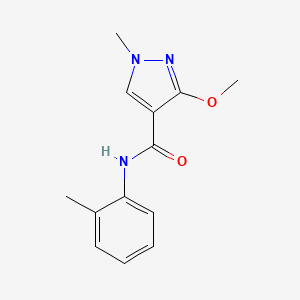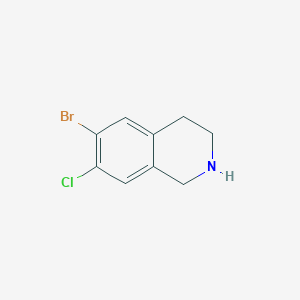
6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is a compound used as a pharmaceutical intermediate . It is part of the larger group of isoquinoline alkaloids, which includes 1,2,3,4-tetrahydroisoquinolines (THIQ) .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H9BrClN/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11/h3-4,12H,1-2,5H2 . Physical And Chemical Properties Analysis
The physical form of this compound is a powder . The compound has a molecular weight of 246.53 .科学的研究の応用
Crystal Engineering and Supramolecular Chemistry
The compound's utility extends to crystal engineering and supramolecular chemistry. It has been found that certain bromo-chloro tetrahydroisoquinoline derivatives serve as efficient lattice inclusion hosts for a range of small solvent molecules. These compounds exhibit a combination of inclined aromatic planes and halogen substitution, facilitating the formation of pi-halogen dimers and V-shaped aryl inclusion hosts, showcasing an efficient packing motif that provides a combination of π⋯Br and offset face–face (OFF) interactions within one supramolecular building block (Rahman et al., 2002).
Organic Synthesis and Functionalization
In organic synthesis, the compound is pivotal in the preparation of various quinoline derivatives. For instance, it has been involved in the efficient and selective synthesis of quinoline derivatives through bromination reactions, illustrating its versatility in the synthesis of synthetically valuable compounds. This includes one-pot syntheses yielding high yields of dibromo and tribromoquinoline derivatives, which are then converted into aromatic quinolines through aromatization processes. Such methodologies facilitate the preparation of novel trisubstituted quinoline derivatives via lithium–halogen exchange reactions, underscoring the compound's role in the synthesis of structurally diverse and complex organic molecules (Şahin et al., 2008).
Molecular Interactions and Structural Analysis
The structural analysis of halogenated tetrahydroisoquinolines, including bromo-chloro derivatives, reveals insights into their molecular conformation and interactions. Studies comparing the conformational features of halogen substitution in these compounds have shown significant differences based on the type of halogen present. The crystal packing and molecular interactions, such as C-H...π and halogen bonding, are nearly identical for chlorine and bromine derivatives, indicating the impact of halogen atoms on the molecular arrangement and stability of these compounds (Choudhury et al., 2003).
Photophysical Properties and Applications
Furthermore, the synthesis and investigation of halogenated tetrahydroisoquinolines have led to the development of novel compounds with unique photophysical properties. These compounds, including brominated derivatives, have found applications in various fields such as the development of fluorescent dyes and photochromic materials. Their ability to undergo thermal and photo-induced isomerization has been explored, contributing to advancements in materials science and the design of molecules with tailored optical properties (Voloshin et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
6-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMVOYPGDISUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
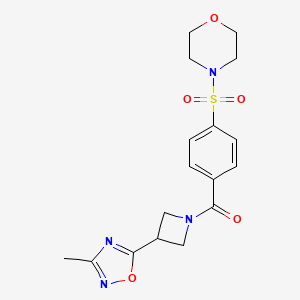
![4-Methoxy-7-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2836494.png)
![N'-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2836495.png)

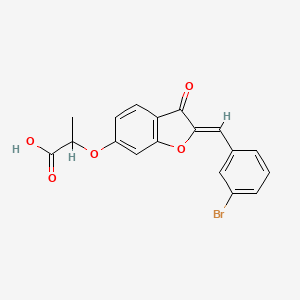
![4-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2836501.png)
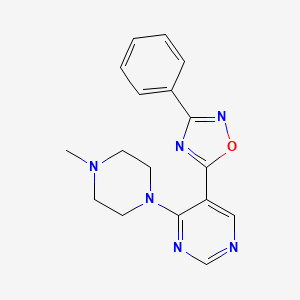
![8,10-dihydroxy-7H-benzo[c]xanthen-7-one](/img/structure/B2836506.png)
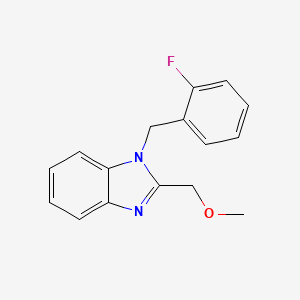
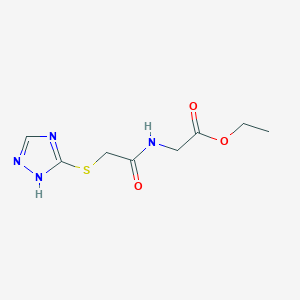
![methyl 6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2836511.png)
![Benzyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2836512.png)
